Conglobatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

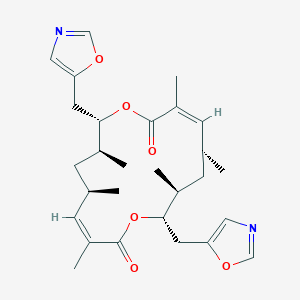

Conglobatin is a unique C2-symmetrical macrodiolide derived from the bacterium Streptomyces conglobatus. It is known for its promising antitumor activity and has been a subject of interest in the field of natural product chemistry due to its complex structure and biological properties .

Wissenschaftliche Forschungsanwendungen

Conglobatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Polyketid-Biosynthese und der Makrodiolid-Bildung verwendet.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und Agrochemikalien.

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der Hsp90/Cdc37-Proteinschnittstelle aus. Diese Hemmung stört die Stabilität onkogener Proteine, was zur Apoptose von Krebszellen führt . Zu den beteiligten molekularen Zielen gehören das Hsp90-Chaperonprotein und sein Ko-Chaperon Cdc37 .

Wirkmechanismus

Conglobatin is a unique C2-symmetrical macrodiolide derived from the bacterium Streptomyces conglobatus, exhibiting promising antitumor activity . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Heat Shock Protein 90 (Hsp90) and its co-chaperone Cell Division Cycle 37 (Cdc37) . Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and function of many proteins, including kinases, hormone receptors, and transcription factors . Cdc37 is a co-chaperone that assists Hsp90 in the folding of protein kinases .

Mode of Action

This compound interacts with its targets by binding to the N-terminal domain of Hsp90, disrupting the Hsp90-Cdc37 complex formation . This disruption inhibits the interaction between Hsp90 and Cdc37, which is crucial for the stability and function of many client proteins . By inhibiting this interaction, this compound can disrupt the normal functioning of these proteins, leading to potential antitumor effects .

Biochemical Pathways

The disruption of the Hsp90-Cdc37 interaction by this compound affects the stability and function of many client proteins, including kinases, hormone receptors, and transcription factors . These proteins are involved in various biochemical pathways, including cell growth, differentiation, and apoptosis . By disrupting these pathways, this compound can exert its antitumor effects .

Pharmacokinetics

It is known that this compound is an orally active compound , suggesting that it has good bioavailability

Result of Action

This compound’s disruption of the Hsp90-Cdc37 interaction leads to the destabilization and dysfunction of many client proteins . This can result in the inhibition of cell growth and induction of apoptosis, contributing to its antitumor effects . In addition, this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents in cancer cells overexpressing ABCB1 or ABCG2, suggesting a potential role in reversing multidrug resistance .

Action Environment

It is known that the efficacy and stability of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances

Biochemische Analyse

Biochemical Properties

Conglobatin interacts with various biomolecules in biochemical reactions. It diverges from its analogues through differing patterns of methylation on the macrodiolide skeleton . The altered methyl positions suggest a deviation from the published biosynthetic pathway, which proposed three successive methylmalonyl-CoA extender unit additions to the this compound monomer .

Cellular Effects

This compound exhibits potent cytotoxic activity selectively against certain cell lines. For instance, Conglobatins B1, C1, and C2 have shown more potent cytotoxic activity selectively against the NS-1 myeloma cell line compared with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the cyclase/thioesterase acting iteratively, ligating two monomers head-to-tail, then re-binding the dimer product and cyclizing it . This process is directed by the this compound cluster in a heterologous host strain .

Metabolic Pathways

This compound is involved in complex metabolic pathways. The biosynthesis of this compound in Streptomyces conglobatus involves a modular polyketide synthase assembly line

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Conglobatin is biosynthesized through a polyketide synthase (PKS) pathway. The biosynthetic gene cluster responsible for this compound production has been cloned and expressed in a heterologous host, which allows for the detailed study of its biosynthesis . The process involves the iterative action of a cyclase/thioesterase enzyme that ligates two monomers head-to-tail and then cyclizes the dimer product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation of the Streptomyces conglobatus strain. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Conglobatin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation hydroxylsubstituierte Derivate liefern, während die Reduktion zu deoxygenierten Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Conglobatin ist aufgrund seiner C2-symmetrischen Makrodiolidstruktur einzigartig. Zu den ähnlichen Verbindungen gehören:

Elaiophylins: Eine weitere Familie von 16-gliedrigen Dien-konjugierten Lactonen mit symmetrischen Lacton-Anordnungen.

Oxazolomycin: Ein Oxazol-Trien-Antibiotikum mit starker zytotoxischer und antibakterieller Aktivität.

Rhizoxin: Eine methyloxazolhaltige Antitumorverbindung.

This compound zeichnet sich durch seine spezifische Hemmung der Hsp90/Cdc37-Proteinschnittstelle aus, was kein gängiger Mechanismus bei ähnlichen Verbindungen ist .

Biologische Aktivität

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.

- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to quantify cell viability post-treatment.

- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.

-

Anti-inflammatory Research :

- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.

- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.

Data Table

| Biological Activity | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |

| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |

| Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |

Eigenschaften

CAS-Nummer |

72263-05-9 |

|---|---|

Molekularformel |

C28H38N2O6 |

Molekulargewicht |

498.6 g/mol |

IUPAC-Name |

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |

InChI-Schlüssel |

LAJRJVDLKYGLOO-NLISZJEWSA-N |

SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

Isomerische SMILES |

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |

Kanonische SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

Synonyme |

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.